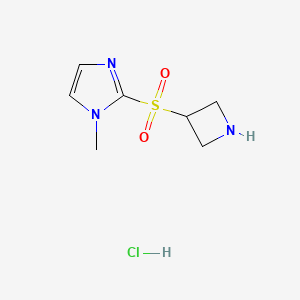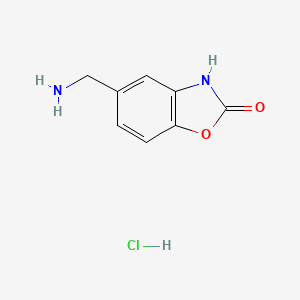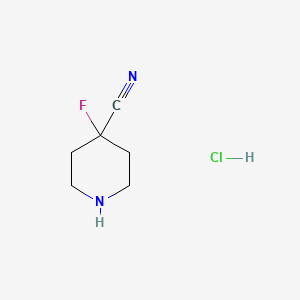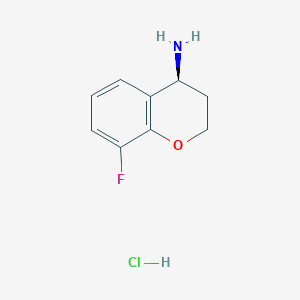![molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinoldihydrochlorid CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinoldihydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrol-gebundenes 1,3,4-Oxadiazol, ein Pharmakophor, der breite therapeutische Wirkungen zeigt, wird durch eine Eintopf-Maillard-Reaktion zwischen D-Ribose und einem L-Aminomethylester synthetisiert . Diese Verbindung zeigte signifikante antibakterielle Aktivität gegen Escherichia coli, Staphylococcus aureus und Acinetobacter baumannii .
Entzündungshemmende und antioxidative Aktivität
Der gleiche Pharmakophor, Pyrrol-gebundenes 1,3,4-Oxadiazol, zeigt auch entzündungshemmende und antioxidative Aktivitäten . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung von Medikamenten, die auf Entzündungen und oxidativem Stress-bedingte Erkrankungen abzielen .
Antikrebsaktivität
Die Antikrebsaktivität von Pyrrol-gebundenem 1,3,4-Oxadiazol ist eine weitere wichtige Anwendung . Die Fähigkeit der Verbindung, das Wachstum von Krebszellen zu hemmen, macht es zu einem potenziellen Kandidaten für die Krebsbehandlung .
Anti-HIV-Aktivität
Pyrrol-gebundenes 1,3,4-Oxadiazol zeigt auch Anti-HIV-Aktivität . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung von Medikamenten zur Behandlung von HIV hin .
Antiepileptische Aktivität
Die Verbindung zeigt auch antiepileptische Aktivität , was auf seine potenzielle Verwendung bei der Entwicklung von Antiepileptika hinweist .
Anti-Tuberkulose-Aktivität
Die Anti-Tuberkulose-Aktivität von Pyrrol-gebundenem 1,3,4-Oxadiazol ist eine weitere wichtige Anwendung . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung von Medikamenten zur Behandlung von Tuberkulose hin .
Fluorometrische Bestimmung von Zinkionen
Ein neuartiger Schiff-Base-Chemosensor auf Basis von Benzimidazol wurde unter Verwendung von 2-(Aminomethyl)benzimidazoldihydrochlorid synthetisiert . Dieser Chemosensor zeigte eine starke und schnelle „Turn-on“-Fluoreszenzantwort in Gegenwart von Zn2+-Ionen . Diese Anwendung ist besonders nützlich im Bereich der analytischen Chemie für den Nachweis und die Quantifizierung von Zinkionen .
Synthese von 1,2-Diaminen
1,2-Diamine können aus Aldehyden durch prolin-katalysierte asymmetrische α-Aminierung gefolgt von reduktiver Aminierung synthetisiert werden . Diese Synthesemethode ist effizient und kann in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is the enzyme known as inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule that participates in several physiological and pathological processes .
Mode of Action
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride acts as a potent and selective inhibitor of iNOS . It binds to iNOS and inhibits its activity, which in turn reduces the production of nitric oxide . The inhibition is dependent on the cofactor NADPH .
Biochemical Pathways
By inhibiting iNOS, 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride affects the nitric oxide synthesis pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide production can have significant downstream effects .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of iNOS by 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride leads to a decrease in the production of nitric oxide . This can result in various molecular and cellular effects, depending on the specific physiological or pathological context .
Action Environment
The action, efficacy, and stability of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment .
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)




![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)


![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)


